3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride
CAS No.: 108682-65-1
Cat. No.: VC15869340
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108682-65-1 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | 3-amino-3,5,5-trimethyloxolan-2-one;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-6(2)4-7(3,8)5(9)10-6;/h4,8H2,1-3H3;1H |
| Standard InChI Key | FTVCPSUUGSSLIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(C(=O)O1)(C)N)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Amino-3,5,5-trimethyloxolan-2-one hydrochloride belongs to the class of oxolane derivatives, featuring a tetrahydrofuran-like ring system with strategic functionalization. Its molecular formula is C₇H₁₄ClNO₂, corresponding to a molecular weight of 179.64 g/mol . The IUPAC name, 3-amino-3,5,5-trimethyloxolan-2-one; hydrochloride, reflects the positions of the amino, methyl, and carbonyl groups on the oxolane backbone. The hydrochloride salt form enhances the compound’s solubility in polar solvents, a critical factor for its utility in solution-phase reactions.
Key Structural Features:
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Oxolane Ring: A five-membered oxygen-containing ring that imposes steric constraints and electronic effects on reactivity.
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Amino Group (-NH₂): Positioned at the 3-carbon, enabling nucleophilic substitution and participation in hydrogen bonding.
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Carbonyl Group (-C=O): At the 2-position, providing electrophilic character for condensation or cycloaddition reactions.
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Methyl Substituents: Three methyl groups at the 3, 5, and 5 positions, contributing to steric bulk and influencing conformational stability.
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 3-amino-3,5,5-trimethyloxolan-2-one hydrochloride typically involves cyclization and salt formation steps. One validated method, as described by Vulcanchem, involves the reaction of 3,3,4,4-tetramethylazetidine-2-one with hydrogen chloride gas in methanol under controlled conditions.
Reaction Scheme:
Key parameters include:
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Temperature: Maintained at 0–5°C to prevent side reactions.
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Solvent: Methanol, chosen for its ability to dissolve both the azetidine precursor and HCl gas.
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Stoichiometry: Excess HCl ensures complete protonation of the amino group.
Reactivity and Functionalization
Nucleophilic Substitution
The primary amino group undergoes reactions typical of aliphatic amines, including:
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Acylation: Formation of amides with acyl chlorides or anhydrides.
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Schiff Base Formation: Reaction with aldehydes or ketones to generate imines, useful in heterocycle synthesis.
Carbonyl Reactivity
The carbonyl group participates in:
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Condensation Reactions: With hydrazines or hydroxylamines to form hydrazones or oximes.
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Grignard Additions: Though steric hindrance from methyl groups may limit reactivity.
Ring-Opening Reactions
Under acidic or basic conditions, the oxolane ring may undergo cleavage. For example, treatment with aqueous HCl at elevated temperatures could yield linear amino ketones, though such transformations require further experimental validation.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s structural motifs align with bioactive molecules targeting:
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Neurotransmitter Analogues: Potential modulation of GABA or glutamate receptors due to the amino-oxolane framework .
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Enzyme Inhibitors: The carbonyl group may act as a transition-state mimic in protease inhibition .
Agrochemical Development
Methyl and amino groups are common in herbicides and fungicides. Derivatives of this compound could serve as precursors for:
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Plant Growth Regulators: Via interaction with auxin-like signaling pathways.
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Pesticide Synthons: Through functionalization with thiourea or phosphonate groups.
Materials Science
The hydrochloride salt’s ionic character suggests utility in:
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Ionic Liquids: As a component of low-melting-point solvents for green chemistry applications.
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Polymer Additives: To enhance thermal stability or modify rheological properties .
| Hazard Aspect | Precautionary Measure |
|---|---|
| Skin Contact | Wash with soap and water; seek medical attention if irritation persists |
| Eye Exposure | Rinse with water for 15 minutes; consult ophthalmologist |
| Inhalation | Move to fresh air; administer oxygen if breathing is labored |
Comparative Analysis with Related Compounds
Isophorone Diamine (IPDA)
A structurally related cycloaliphatic diamine (CAS 2855-13-2), isophorone diamine features two amino groups on a trimethylcyclohexane backbone . Unlike 3-amino-3,5,5-trimethyloxolan-2-one hydrochloride, IPDA is liquid at room temperature and widely used in epoxy curing and polyurethane production. This contrast underscores the impact of ring size and functional group density on physical properties .
Spiro[indole-3,4′-pyridine] Derivatives
PMC studies describe spiro compounds synthesized via multi-component reactions involving isatin and malononitrile . These derivatives share the oxolane ring’s conformational rigidity but exhibit enhanced biological activity due to fused aromatic systems. Such comparisons highlight opportunities for hybridizing spiro architectures with amino-oxolane motifs .
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